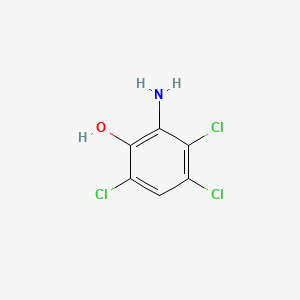

2-氨基-3,4,6-三氯苯酚

描述

2-Amino-3,4,6-trichlorophenol (ATCP) is a phenolic compound that is widely used in scientific research as a reagent for various reactions. It is a colorless solid with a molecular weight of 239.43 g/mol and a melting point of 209-210 degrees Celsius. ATCP is a highly reactive compound and has a wide range of applications, from synthesis of polymers to biochemical and physiological studies.

科学研究应用

生物吸附去除污染物

2-氨基-3,4,6-三氯苯酚可用于从水溶液中生物吸附去除酚类污染物 . 例如,未经处理的农业废弃物松果粉 (PCP) 已被用于吸附 2,4,6-三氯苯酚 (TCP),一种酚类污染物 . 生物吸附过程很快,在 75 分钟内达到平衡 .

厌氧降解

该化合物可以被厌氧微生物群落降解 . 例如,厌氧菌群 XH-1 已被证明可以降解 2,4,6-三氯苯酚 (2,4,6-TCP),这在沉积物和地下水含水层等厌氧环境中很常见 .

杀虫剂配方

2,4,6-三氯苯酚,2-氨基-3,4,6-三氯苯酚的衍生物,主要用于各种杀虫剂配方 . 它已被用作杀菌剂、杀虫剂和许多中间体化合物 .

木材防腐

2,4,6-三氯苯酚已被用作木材防腐剂 . 它有助于保护木材免受腐烂、昆虫和其他破坏木材的生物体的侵害 .

好氧降解

从城市活性污泥中筛选出一种微生物群落,它在好氧条件下能有效降解 2,4,6-三氯苯酚 (2,4,6-TCP) . 该过程使用 2,4,6-TCP 作为唯一的碳源和能量源 .

吸附材料

2,4,6-三氯苯酚可用于开发高效吸附材料,用于去除水溶液中的染料 . 这些材料可用于水处理工艺中去除颜色和其他杂质 .

安全和危害

作用机制

Target of Action

2-Amino-3,4,6-trichlorophenol is a type of Chlorine-Based Aromatic Compound (CBAC) and is part of a group of environmental pollutants . The primary targets of this compound are microorganisms, including bacteria, fungi, actinomycetes, and yeast . These microorganisms have the ability to metabolize various chemicals, including CBACs .

Mode of Action

The compound interacts with its microbial targets through a process of biodegradation . This involves the breakdown of the compound by these microorganisms into simpler substances that can be used as a source of energy and carbon .

Biochemical Pathways

The degradation of 2-Amino-3,4,6-trichlorophenol involves several biochemical pathways. One such pathway involves the transformation of 2,4,6-trichlorophenol into 6-chlorohydroxyquinol (6-CHQ) by an enzyme called FADH2-utilizing monooxygenase . This is followed by the conversion of 6-CHQ into 2-chloromaleylacetate by another enzyme called 6-CHQ 1,2-dioxygenase .

Pharmacokinetics

It is known that the compound may react with strong oxidizing agents and mineral acids or bases . This suggests that the compound’s bioavailability could be influenced by these factors.

Result of Action

The result of the action of 2-Amino-3,4,6-trichlorophenol is the degradation of the compound into simpler substances that can be used by microorganisms as a source of energy and carbon . This process helps in the removal of this pollutant from the environment .

Action Environment

The action of 2-Amino-3,4,6-trichlorophenol is influenced by various environmental factors. For instance, the compound is recalcitrant in the environment, meaning it is resistant to degradation . The diverse nature of microorganisms and their flexibility in metabolizing various chemicals can aid in the degradation of this compound . The compound’s action, efficacy, and stability can thus be influenced by the presence and diversity of these microorganisms in the environment .

生化分析

Biochemical Properties

2-Amino-3,4,6-trichlorophenol plays a crucial role in biochemical reactions, particularly in the degradation of chlorinated aromatic pollutants. It interacts with enzymes such as flavin-dependent monooxygenases, which catalyze the hydroxylation of chlorophenols, leading to their further degradation . Additionally, it is involved in reactions with hydroxyquinol 1,2-dioxygenases, which facilitate the cleavage of aromatic rings . These interactions highlight the compound’s role in the biodegradation pathways of chlorinated phenols.

Cellular Effects

2-Amino-3,4,6-trichlorophenol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been linked to changes in the expression of genes involved in detoxification and stress responses . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function and oxidative phosphorylation . These effects underscore the compound’s potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of 2-Amino-3,4,6-trichlorophenol involves its interactions with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to the accumulation of toxic intermediates . For example, it inhibits the activity of hydroxyquinol 1,2-dioxygenase, resulting in the buildup of chlorinated hydroquinones . Furthermore, it can induce changes in gene expression by activating transcription factors involved in stress responses . These molecular interactions elucidate the compound’s mode of action in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3,4,6-trichlorophenol can change over time. The compound is relatively stable under normal conditions but can degrade upon prolonged exposure to air and light . Long-term studies have shown that it can cause persistent alterations in cellular function, including sustained oxidative stress and mitochondrial dysfunction . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 2-Amino-3,4,6-trichlorophenol vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression . At high doses, it can cause significant toxicity, including liver damage, hematopoietic disruption, and carcinogenic effects . These dosage-dependent effects emphasize the need for careful consideration of exposure levels in toxicological studies.

Metabolic Pathways

2-Amino-3,4,6-trichlorophenol is involved in several metabolic pathways, particularly those related to the degradation of chlorinated aromatic compounds. It is metabolized by enzymes such as flavin-dependent monooxygenases and hydroxyquinol 1,2-dioxygenases, leading to the formation of less toxic intermediates . These metabolic pathways are crucial for the detoxification and elimination of the compound from biological systems.

Transport and Distribution

Within cells and tissues, 2-Amino-3,4,6-trichlorophenol is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and toxicity.

Subcellular Localization

The subcellular localization of 2-Amino-3,4,6-trichlorophenol can influence its activity and function. It is primarily localized in the cytoplasm but can also accumulate in mitochondria and other organelles . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to particular cellular compartments . Understanding its subcellular distribution is critical for elucidating its biochemical effects.

属性

IUPAC Name |

2-amino-3,4,6-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDKXJSYZGJGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979801 | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-3,4,6-trichlorophenol is a solid. (NTP, 1992) | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

6358-15-2 | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,4,6-trichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4,6-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

257 to 261 °F (NTP, 1992) | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

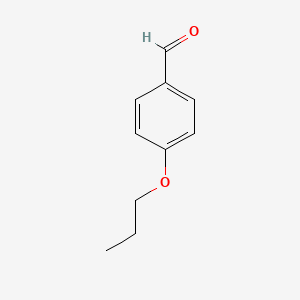

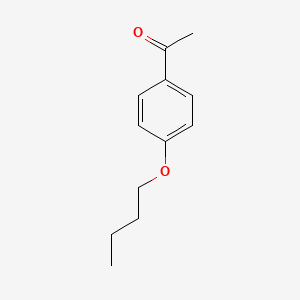

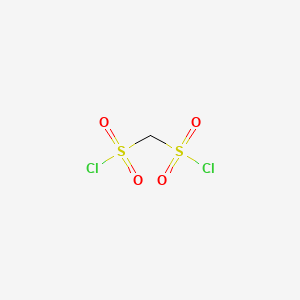

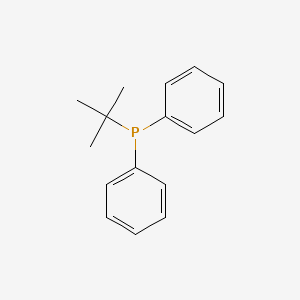

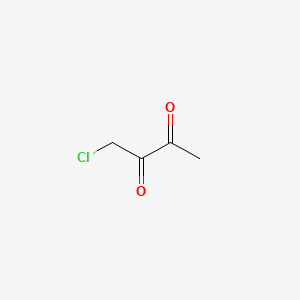

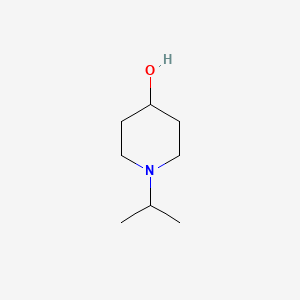

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

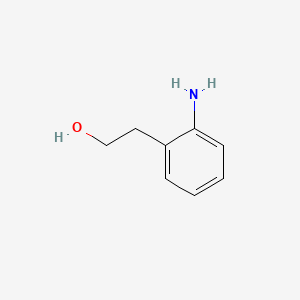

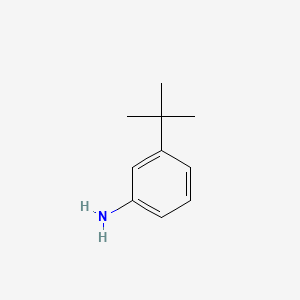

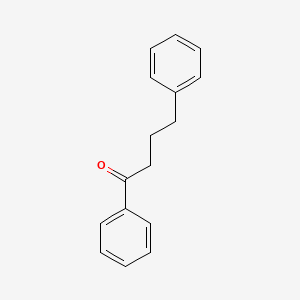

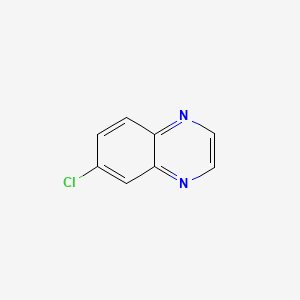

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)